1-(4-Aminophenyl)-1H-indole-5,6-diol
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Overview
Description
1-(4-Aminophenyl)-1H-indole-5,6-diol is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features an indole core with an aminophenyl group at the 1-position and hydroxyl groups at the 5 and 6 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Aminophenyl)-1H-indole-5,6-diol typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by the introduction of the aminophenyl group and hydroxyl groups. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
1-(4-Aminophenyl)-1H-indole-5,6-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form different indole derivatives.
Substitution: The aminophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogens, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various indole derivatives with different functional groups.
Scientific Research Applications
1-(4-Aminophenyl)-1H-indole-5,6-diol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Aminophenyl)-1H-indole-5,6-diol involves its interaction with specific molecular targets and pathways. The aminophenyl group and hydroxyl groups play crucial roles in its biological activity, allowing it to bind to enzymes, receptors, or other biomolecules. This binding can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Aminophenyl)-4-benzoyl-5-phenyl-1H-pyrazole-3-carboxamide
- 1,4-Bis(4-aminophenyl)-2,3-diphenylnaphthalene
- 1,3,5-Tris(4-aminophenyl)benzene
Uniqueness
1-(4-Aminophenyl)-1H-indole-5,6-diol is unique due to its specific substitution pattern on the indole core. The presence of both aminophenyl and hydroxyl groups provides a distinct set of chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C14H12N2O2 |
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Molecular Weight |
240.26 g/mol |
IUPAC Name |
1-(4-aminophenyl)indole-5,6-diol |
InChI |
InChI=1S/C14H12N2O2/c15-10-1-3-11(4-2-10)16-6-5-9-7-13(17)14(18)8-12(9)16/h1-8,17-18H,15H2 |
InChI Key |
OCJHRNUFOIIXJK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)N2C=CC3=CC(=C(C=C32)O)O |
Origin of Product |
United States |
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